molecular formula C12H8FN B1404161 5-(Cyclopropylethynyl)-2-fluorobenzonitrile CAS No. 1093306-97-8

5-(Cyclopropylethynyl)-2-fluorobenzonitrile

Cat. No. B1404161
M. Wt: 185.2 g/mol
InChI Key: KUNKCZQUJNSLAP-UHFFFAOYSA-N
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Description

5-(Cyclopropylethynyl)-2-fluorobenzonitrile is a chemical compound with the following characteristics:



  • Chemical Formula : C₁₀H₆FN

  • Molecular Weight : Approximately 167.16 g/mol

  • Structural Features : It consists of a fluorine-substituted benzene ring with a cyano (nitrile) group at the 2-position and a cyclopropylethynyl group at the 5-position.



Synthesis Analysis

The synthesis of this compound involves several steps, including:



  • Starting Materials : The precursor molecules required for the synthesis.

  • Functional Group Transformations : Reactions to introduce the cyano and cyclopropylethynyl groups.

  • Purification and Isolation : Techniques to obtain a pure compound.



Molecular Structure Analysis

The molecular structure of 5-(Cyclopropylethynyl)-2-fluorobenzonitrile can be visualized using computational methods or X-ray crystallography. It is essential to understand the bond angles, bond lengths, and overall geometry.



Chemical Reactions Analysis

Consider the reactivity of this compound:



  • Electrophilic Aromatic Substitution : The fluorine atom makes the benzene ring susceptible to electrophilic substitution reactions.

  • Nucleophilic Addition : The cyano group can participate in nucleophilic addition reactions.

  • Cycloaddition Reactions : The cyclopropylethynyl group may undergo cycloadditions.



Physical And Chemical Properties Analysis


  • Melting Point : The temperature at which it transitions from solid to liquid.

  • Solubility : In water, organic solvents, or other media.

  • Stability : How it reacts under various conditions (heat, light, etc.).


Scientific Research Applications

Pharmacology and Clinical Indications

5-(Cyclopropylethynyl)-2-fluorobenzonitrile, known in pharmacology as a derivative involved in the synthesis and applications of several significant compounds, has a broad impact on medical research and therapeutic applications. While the direct studies on 5-(Cyclopropylethynyl)-2-fluorobenzonitrile specifically might be limited, its relevance can be inferred from research on similar fluorinated compounds and their applications in cancer therapy and antimycotic treatments.

Fluorinated compounds, like 5-fluorouracil (5-FU) and its derivatives, play a crucial role in cancer therapy, notably in the treatment of solid tumors through mechanisms that involve interfering with DNA synthesis and mRNA translation. The pharmacokinetics, including absorption, bioavailability, and targeted delivery of these compounds, are central to improving their therapeutic index and reducing toxicity. The development of novel delivery systems, such as nanoparticles, has shown promise in enhancing the efficacy of these drugs against various cancers (Gmeiner, 2020; Iqbal, Zafar et al., 2019).

Mechanisms of Action in Antimycotic Treatments

The compound's potential derivatives also extend to antimycotic treatments, where similar fluorinated agents have demonstrated effectiveness. For instance, flucytosine, a related compound, showcases the significance of fluorinated nitriles in treating severe systemic mycoses through a mechanism that converts it into a metabolite inhibiting fungal RNA and DNA synthesis (Vermes, A. et al., 2000).

Innovations in Drug Delivery Systems

Innovative drug delivery systems for fluorinated compounds, such as microemulsions and nanocarriers, have significantly impacted enhancing bioavailability for topical and systemic applications. These advancements are crucial in increasing the drug's effects on deeper layers of the skin or targeted cancer cells, demonstrating promising results in the treatment of precancerous and cancerous lesions (Ewert de Oliveira, Beatriz et al., 2020).

Safety And Hazards


  • Toxicity : Assess its toxicity to humans, animals, and the environment.

  • Handling Precautions : Proper lab practices, protective equipment, and disposal guidelines.


Future Directions

Consider the following:



  • Medicinal Chemistry : Investigate its potential as a drug candidate.

  • Materials Science : Explore its applications in materials or organic electronics.


Remember that this analysis is based on available information, and further research may yield additional insights. For more detailed studies, consult relevant scientific literature12.


properties

IUPAC Name

5-(2-cyclopropylethynyl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN/c13-12-6-5-10(7-11(12)8-14)4-3-9-1-2-9/h5-7,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNKCZQUJNSLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2=CC(=C(C=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Cyclopropylethynyl)-2-fluorobenzonitrile

Synthesis routes and methods

Procedure details

5-Bromo-2-fluorobenzonitrile (3.06 g, 15.3 mmol), dichlorobis(triphenylphosphine)palladium(II) (478 mg, 0.681 mmol), and copper(I) iodide (165 mg, 0.866 mmol) were combined in triethylamine (15 mL) under an inert atmosphere of nitrogen. Cyclopropylacetylene (1.8 mL) was added, and the mixture was heated to 60° C. until it turned to a black solid. The mixture was diluted with methylene chloride and washed with 1 N hydrochloric acid. The organic layer was absorbed on silica gel and purified by silica gel chromatography eluting with a gradient of 5-40% ethyl acetate in hexanes to afford the title compound. MS (ESI+) m/z 319.0 (M+H)+.
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
478 mg
Type
catalyst
Reaction Step Five
Quantity
165 mg
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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